molecular formula C10H15N3O2 B2469885 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one CAS No. 1593816-62-6

4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one

Cat. No.: B2469885
CAS No.: 1593816-62-6
M. Wt: 209.249
InChI Key: LLPGNXIHYIZXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is a heterocyclic compound that features both a piperidine and a pyrimidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of the hydroxymethyl group on the piperidine ring and the pyrimidinone structure makes it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring followed by the introduction of the hydroxymethyl group. The pyrimidinone ring is then constructed through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups leading to diversified derivatives.

Scientific Research Applications

4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various chemical products.

Comparison with Similar Compounds

    4-Piperidinemethanol: Shares the piperidine ring but lacks the pyrimidinone structure.

    Pyrimidin-6-one derivatives: Similar pyrimidinone structure but different substituents on the ring.

Uniqueness: 4-[3-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one is unique due to the combination of the piperidine and pyrimidinone rings, along with the hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-6-8-2-1-3-13(5-8)9-4-10(15)12-7-11-9/h4,7-8,14H,1-3,5-6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPGNXIHYIZXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC(=O)NC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.